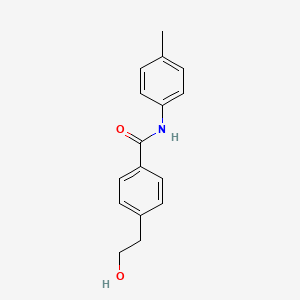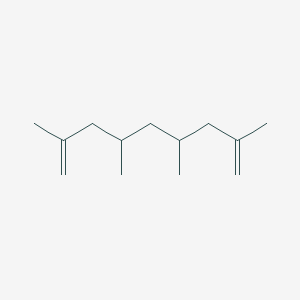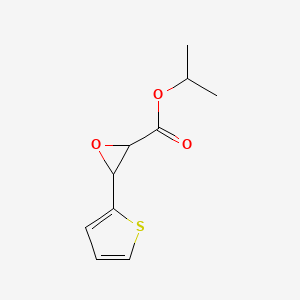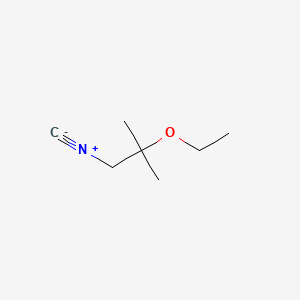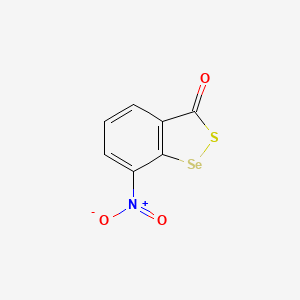
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid is a chemical compound that features a chlorophenyl group, an imidazole ring, and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid typically involves the reaction of 4-chlorobenzaldehyde with imidazole under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the butenoic acid moiety. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like sulfur .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, affecting their activity. The chlorophenyl group may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (4-chlorophenyl)-1H-imidazol-1-yl-: This compound shares the chlorophenyl and imidazole moieties but lacks the butenoic acid group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound contains a benzoimidazole ring and a phenyl group, differing in structure and properties.
Uniqueness
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid is unique due to the presence of the butenoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
Propriétés
Numéro CAS |
133528-81-1 |
|---|---|
Formule moléculaire |
C13H9ClN2O3 |
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3-imidazol-1-yl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-9(2-4-10)13(19)11(7-12(17)18)16-6-5-15-8-16/h1-8H,(H,17,18) |
Clé InChI |
IEWXROSAUIAALK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(=CC(=O)O)N2C=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


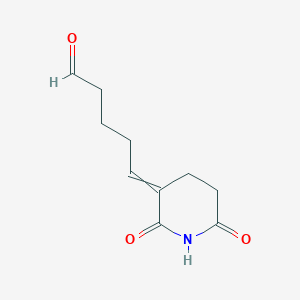
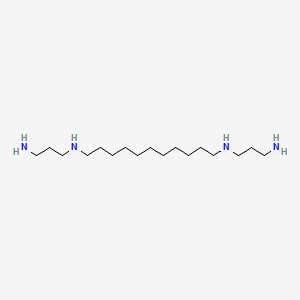
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
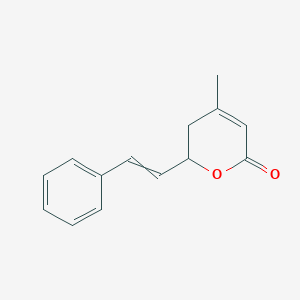
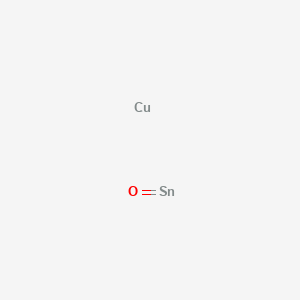
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
